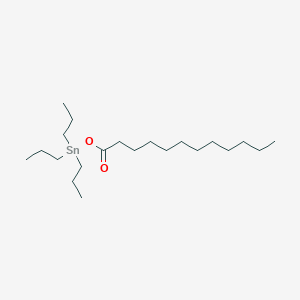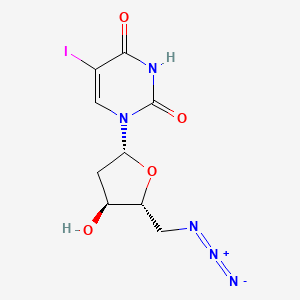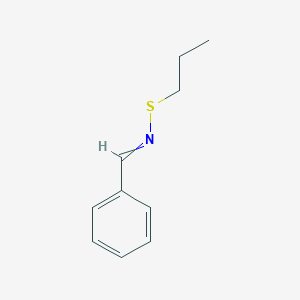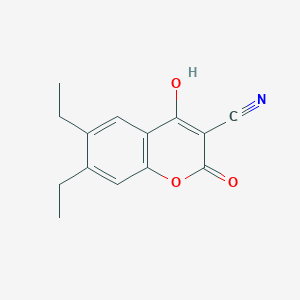
Tripropyltin laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropyltin laurate is an organotin compound with the chemical formula C21H44O2Sn . It is a derivative of lauric acid and tripropyltin, where the lauric acid is esterified with tripropyltin. Organotin compounds, including this compound, are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripropyltin laurate typically involves the esterification of lauric acid with tripropyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:
C12H24O2+(C3H7)3SnCl→C21H44O2Sn+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Tripropyltin laurate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The laurate group can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Tripropyltin laurate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It has been studied for its effects on cellular processes and as a potential antimicrobial agent.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of antifouling paints and coatings to prevent the growth of marine organisms on ships and underwater structures.
Mecanismo De Acción
The mechanism of action of tripropyltin laurate involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity, leading to cell lysis and leakage of cellular contents. This property makes it effective as an antimicrobial agent. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin laurate: Similar in structure but with butyl groups instead of propyl groups.
Triphenyltin laurate: Contains phenyl groups instead of propyl groups.
Tripropyltin chloride: Similar but lacks the laurate ester group.
Uniqueness
Tripropyltin laurate is unique due to its specific combination of propyl groups and laurate ester, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
57808-37-4 |
|---|---|
Fórmula molecular |
C21H44O2Sn |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
tripropylstannyl dodecanoate |
InChI |
InChI=1S/C12H24O2.3C3H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-2;/h2-11H2,1H3,(H,13,14);3*1,3H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
GBVHWVQKJWLJKO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)



stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)




![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)
